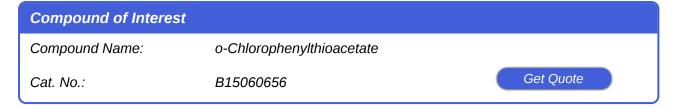


Spectroscopic Validation of o-Chlorophenylthioacetate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the structure of o-

Chlorophenylthioacetate and compares its spectral characteristics with two key alternatives: p-Chlorophenylthioacetate and the parent compound, Phenylthioacetate. The data presented is crucial for unequivocal structure confirmation, purity assessment, and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **o- Chlorophenylthioacetate** and its structural analogs. The data was acquired using standard high-resolution NMR, FT-IR, and Mass Spectrometry techniques.

¹H NMR Spectral Data

Solvent: CDCl3 | Standard: TMS (0 ppm)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
o- Chlorophenylthio acetate	7.45-7.40	m	1H	Ar-H
7.35-7.25	m	3H	Ar-H	
2.40	S	3H	-C(O)CH₃	_
p- Chlorophenylthio acetate	7.35	d, J=8.5 Hz	2H	Ar-H
7.28	d, J=8.5 Hz	2H	Ar-H	
2.38	S	3H	-C(O)CH₃	_
Phenylthioacetat e	7.40-7.20	m	5H	Ar-H
2.35	S	3H	-C(O)CH3	

¹³C NMR Spectral Data

Solvent: CDCl3



Compound	Chemical Shift (δ, ppm)	Assignment	
o-Chlorophenylthioacetate	195.8	C=O	
135.2	Ar-C		
131.5	Ar-C	_	
130.1	Ar-C	_	
129.8	Ar-C	_	
127.3	Ar-C		
126.9	Ar-C		
30.5	-СН₃		
p-Chlorophenylthioacetate	196.1	C=O	
134.5	Ar-C	_	
130.0	Ar-C	_	
129.5	Ar-C	_	
128.8	Ar-C	_	
30.3	-СН₃		
Phenylthioacetate	196.5	C=O	
134.8	Ar-C	_	
129.3	Ar-C	_	
129.1	Ar-C	_	
128.6	Ar-C	_	
30.1	-СН₃	_	

FT-IR Spectral Data



Compound	Wavenumber (cm⁻¹)	Assignment	
o-Chlorophenylthioacetate	~1710 (s)	C=O stretch	
~3060 (w)	Aromatic C-H stretch		
~1475 (m)	Aromatic C=C stretch		
~750 (s)	C-Cl stretch	_	
p-Chlorophenylthioacetate	~1705 (s)	C=O stretch	
~3070 (w)	Aromatic C-H stretch		
~1480 (m)	Aromatic C=C stretch	_	
~820 (s)	C-Cl stretch		
Phenylthioacetate	~1700 (s)	C=O stretch[1][2]	
~3050 (w)	Aromatic C-H stretch[1]		
~1485 (m)	Aromatic C=C stretch[1]		

Mass Spectrometry Data (Electron Ionization)



Compound	m/z	Relative Intensity	Assignment
o- Chlorophenylthioaceta te	186/188	M+, M++2	Molecular Ion
143/145	[M-COCH₃] ⁺		
108	[M-COCH ₃ -Cl] ⁺	_	
43	[COCH ₃] ⁺	_	
p- Chlorophenylthioaceta te	186/188	M+, M++2	Molecular Ion
143/145	[M-COCH₃] ⁺		
108	[M-COCH ₃ -Cl] ⁺	_	
43	[COCH ₃] ⁺	_	
Phenylthioacetate	152	M+	Molecular Ion
109	[M-COCH₃]+		
43	[COCH₃]+	-	

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 400 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹H NMR, approximately 5-10 mg of the compound was dissolved in 0.6 mL of CDCl₃. For ¹³C NMR, 20-30 mg of the compound was used. Standard pulse sequences were employed for data acquisition.



Fourier-Transform Infrared (FT-IR) Spectroscopy

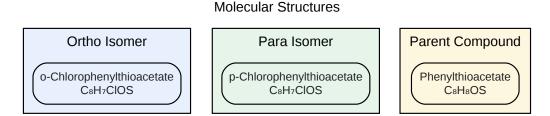
FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer operating at an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualization of Structures and Analytical Workflow

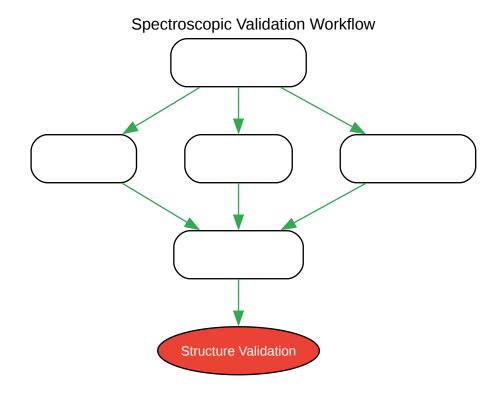
The following diagrams illustrate the molecular structures of the analyzed compounds and the general workflow for spectroscopic validation.



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Caption: Molecular structures of the compared thioacetate compounds.





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Caption: General workflow for the spectroscopic validation of a chemical structure.

Conclusion

The spectroscopic data presented provides a comprehensive and objective validation of the structure of **o-Chlorophenylthioacetate**. The distinct patterns observed in the NMR, FT-IR, and Mass Spectra, particularly when compared to its p-chloro isomer and the unsubstituted parent compound, allow for unambiguous identification. The ¹H NMR clearly shows the effect of the ortho-chloro substituent on the aromatic proton signals. Similarly, the C-Cl stretching frequency in the FT-IR spectrum provides a clear distinction between the ortho and para isomers. The mass spectrometry data, with the characteristic isotopic pattern of chlorine, further confirms the presence and location of the halogen atom. These detailed spectral fingerprints are invaluable for ensuring the identity and purity of **o-Chlorophenylthioacetate** in any research or developmental application.



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